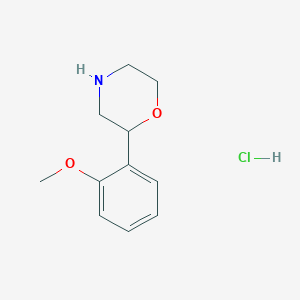
2-(2-Methoxy-phenyl)-morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-phenyl)-morpholine hydrochloride is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a morpholine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Methoxy-phenyl)-morpholin-hydrochlorid beinhaltet typischerweise die Reaktion von 2-Methoxyphenylamin mit Epichlorhydrin, um ein Zwischenprodukt zu bilden, das dann unter bestimmten Bedingungen mit Morpholin umgesetzt wird, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Acetonitril und Katalysatoren wie Yb(OTf)3, um die Reaktion zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von großtechnischen Reaktoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungsschritte wie Umkristallisation, um das Endprodukt in seiner Hydrochloridsalzform zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Methoxy-phenyl)-morpholin-hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Halogenide). Die Reaktionsbedingungen variieren je nach Art der Reaktion, beinhalten aber im Allgemeinen eine kontrollierte Temperatur und einen pH-Wert, um das gewünschte Ergebnis zu gewährleisten .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionstyp ab. So kann Oxidation zu entsprechenden Ketonen oder Aldehyden führen, während Reduktion zu Alkoholen führen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate der ursprünglichen Verbindung führen .
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-phenyl)-morpholin-hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle durch verschiedene chemische Reaktionen.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkung mit Enzymen und Rezeptoren.
Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, z. B. ihre Rolle bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krankheiten.
Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet, wobei seine einzigartigen chemischen Eigenschaften genutzt werden .
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2-Methoxy-phenyl)-morpholin-hydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkungen entfalten, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert, was zu verschiedenen biologischen Reaktionen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-phenyl)-morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methoxyphenylisocyanat: Bekannt für seinen Einsatz als chemoselektives Reagenz in der organischen Synthese.
1-(2-Methoxyphenyl)piperazin: Wird bei der Synthese von Pharmazeutika wie Urapidil verwendet.
Einzigartigkeit
2-(2-Methoxy-phenyl)-morpholin-hydrochlorid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Kombination aus Methoxygruppe, Phenylring und Morpholinring macht es vielseitig für verschiedene Anwendungen einsetzbar, was es von anderen ähnlichen Verbindungen unterscheidet .
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-3-2-4-9(10)11-8-12-6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H |
InChI-Schlüssel |
KFWOQEDDOKPBNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CNCCO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



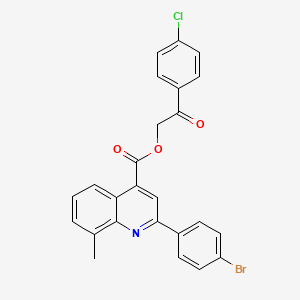

![N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046649.png)
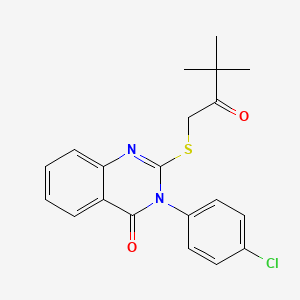
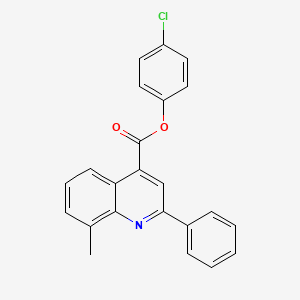

![N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12046679.png)

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12046689.png)
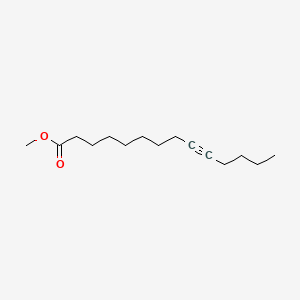

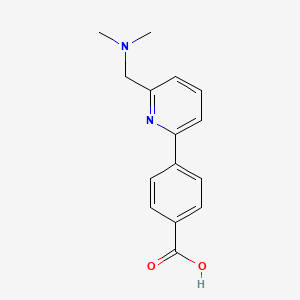
![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)
